N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a complex organic compound characterized by its sulfonamide group attached to a phenyl ring, which is further connected to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-aminophenyl-N-methylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide
- N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide
Uniqueness
N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with a dimethylphenyl moiety makes it particularly effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfonylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-10-17(13(2)11-12)23(21,22)18-15-6-8-16(9-7-15)19(4)14(3)20/h5-11,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHBJUJMJJYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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